2-Chloro-4-(2-methoxy-5-methylphenyl)pyrimidine
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Overview
Description
2-Chloro-4-(2-methoxy-5-methylphenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and methoxy functional groups. This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methoxy-5-methylphenyl)pyrimidine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methoxy-5-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxy-5-methylphenyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the pyrimidine ring into dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, aldehydes, carboxylic acids, and dihydropyrimidine derivatives .
Scientific Research Applications
2-Chloro-4-(2-methoxy-5-methylphenyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methoxy-5-methylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methylpyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-methyl-4-piperidin-1-yl-pyrimidine
Uniqueness
2-Chloro-4-(2-methoxy-5-methylphenyl)pyrimidine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-4-(2-methoxy-5-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-8-3-4-11(16-2)9(7-8)10-5-6-14-12(13)15-10/h3-7H,1-2H3 |
InChI Key |
PGLAUJNMMQLZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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